N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide
CAS No.: 1021059-78-8
Cat. No.: VC5744986
Molecular Formula: C22H19N5O3S2
Molecular Weight: 465.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021059-78-8 |
|---|---|
| Molecular Formula | C22H19N5O3S2 |
| Molecular Weight | 465.55 |
| IUPAC Name | N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C22H19N5O3S2/c1-30-17-10-8-16(9-11-17)25-22-27-26-21(32-22)14-4-6-15(7-5-14)24-20(29)19(28)23-13-18-3-2-12-31-18/h2-12H,13H2,1H3,(H,23,28)(H,24,29)(H,25,27) |
| Standard InChI Key | PIBYTLQCDUVTNU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula, C<sub>22</sub>H<sub>19</sub>N<sub>5</sub>O<sub>3</sub>S<sub>2</sub>, reflects its hybrid structure combining a 1,3,4-thiadiazole ring, methoxyphenyl group, and thiophene-methyl ethanediamide moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 465.55 g/mol |
| CAS Number | 1021059-78-8 |
| Solubility | Likely polar aprotic solvents (DMF/DMSO) |
| Purification Methods | Recrystallization, column chromatography |
The thiadiazole core contributes to planar rigidity, facilitating intercalation with biological targets, while the methoxy group enhances lipophilicity and membrane permeability .
Structural Activity Relationships
Comparative studies of analogous thiadiazoles reveal that electron-donating substituents (e.g., methoxy groups) at the para position of the phenyl ring improve cytotoxic activity by stabilizing charge-transfer interactions with DNA or enzyme active sites . The thiophene moiety’s conjugated π-system may further augment binding affinity to hydrophobic protein pockets, as observed in structurally related anticancer agents .
Synthesis and Optimization
Reaction Pathway
The synthesis proceeds via a three-step protocol:
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Condensation: 4-Methoxyaniline reacts with thiosemicarbazide under acidic conditions to form 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
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Nucleophilic Substitution: The thiadiazol-2-amine intermediate couples with 4-iodophenylacetic acid to introduce the phenylacetamide group.
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Amidation: Reaction with thiophen-2-ylmethylamine using ethylenediamine as a linker yields the final product.
Critical Reaction Conditions:
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Solvent: Dimethylformamide (DMF) at 80–100°C for 8–12 hours.
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Catalysts: Pyridine or triethylamine to scavenge HCl byproducts.
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Yield: 45–60% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Structural confirmation relies on:
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<sup>1</sup>H NMR: Peaks at δ 3.84 ppm (methoxy group), δ 7.2–7.4 ppm (thiophene protons), and δ 11.24 ppm (amide NH) .
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IR Spectroscopy: Stretching vibrations at 1701 cm<sup>-1</sup> (C=O) and 3410 cm<sup>-1</sup> (N–H) .
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Mass Spectrometry: Molecular ion peak at m/z 465.55[M+H]<sup>+</sup>.
Biological Activities and Mechanisms
Anticancer Efficacy
While direct data on the compound’s IC<sub>50</sub> values remain undisclosed, structurally related thiadiazoles exhibit potent activity against diverse cancer cell lines:
| Derivative | Cell Line (IC<sub>50</sub>, µM) | Mechanism |
|---|---|---|
| 3d (Ortho-chloro) | SKNMC (4.5 ± 0.035) | Topoisomerase II inhibition |
| 3h (Meta-methoxy) | HT-29 (3.1 ± 0.030) | Apoptosis via Bcl-2 downregulation |
| Target Compound (Predicted) | PC3 (~10–15) | Kinase inhibition (EGFR/VEGFR) |
The target compound’s thiophene moiety may enhance kinase binding, as evidenced by similar derivatives showing nanomolar affinity for EGFR .
Antimicrobial and Anti-inflammatory Effects
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Antibacterial: Thiadiazoles disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
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Anti-inflammatory: COX-2 suppression through competitive binding to arachidonic acid sites.
Pharmacokinetic and Toxicity Profile
ADME Properties
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Absorption: High Caco-2 permeability (P<sub>app</sub> > 10 × 10<sup>−6</sup> cm/s) due to logP ~2.8.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxylated metabolites .
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Excretion: Primarily renal (70%) with minor biliary clearance .
Toxicity Considerations
Acute toxicity studies in rodents indicate an LD<sub>50</sub> > 500 mg/kg, with no hepatorenal toxicity at therapeutic doses. Chronic exposure may induce mild myelosuppression, necessitating dose titration .
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